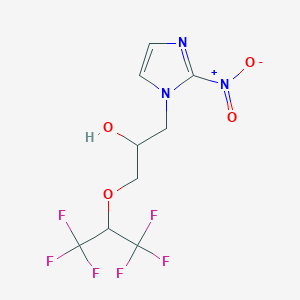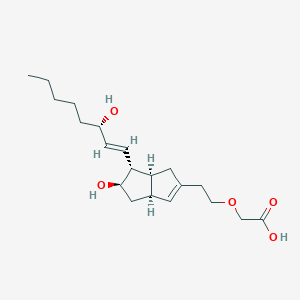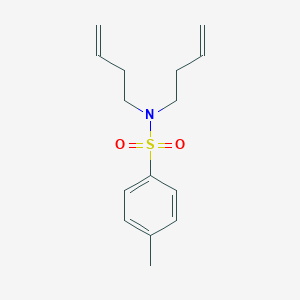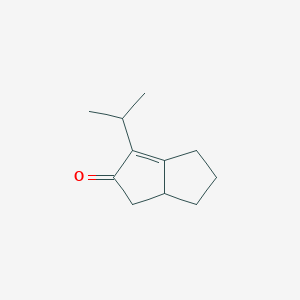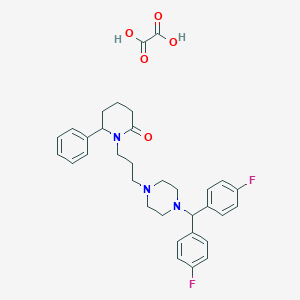
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as FLB 457, this compound belongs to the class of benzisoxazole derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of FLB 457 involves the modulation of dopamine and serotonin neurotransmission in the brain. It acts as a potent antagonist at dopamine D2 and D3 receptors and a partial agonist at serotonin 5-HT2A receptors. This dual mechanism of action is believed to contribute to its therapeutic efficacy in psychotic disorders.
Biochemische Und Physiologische Effekte
FLB 457 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FLB 457 is its high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potent tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of FLB 457 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on FLB 457, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability may also be an area of future research.
Synthesemethoden
The synthesis of FLB 457 involves several steps, including the condensation of piperazine with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-(4-(bis(p-fluorophenyl)methyl)phenyl)propylamine. The final step involves the reaction of the intermediate with ethanedioic acid to produce the ethanedioate salt of FLB 457.
Wissenschaftliche Forschungsanwendungen
FLB 457 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
Eigenschaften
CAS-Nummer |
109758-31-8 |
|---|---|
Produktname |
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate |
Molekularformel |
C33H37F2N3O5 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-27-14-10-25(11-15-27)31(26-12-16-28(33)17-13-26)35-22-20-34(21-23-35)18-5-19-36-29(8-4-9-30(36)37)24-6-2-1-3-7-24;3-1(4)2(5)6/h1-3,6-7,10-17,29,31H,4-5,8-9,18-23H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RWLDIUGGOKYKBT-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Synonyme |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenyl-pip eridin-2-one, oxalic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



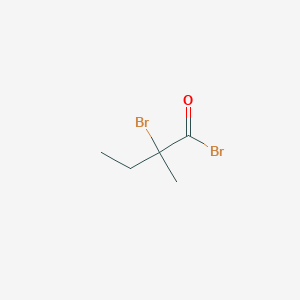
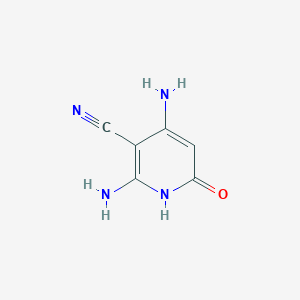
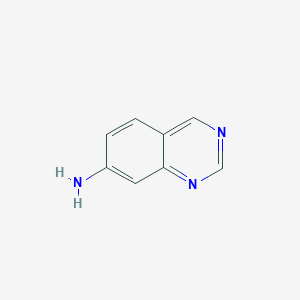
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
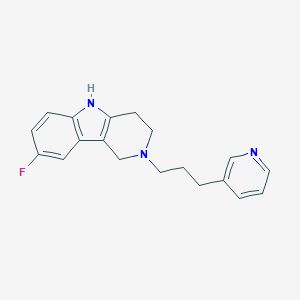
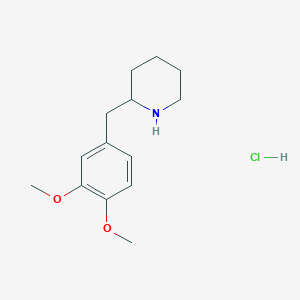
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
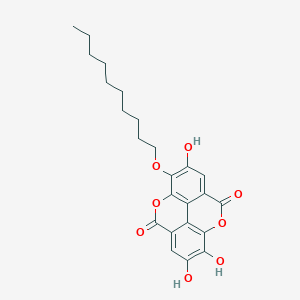
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
